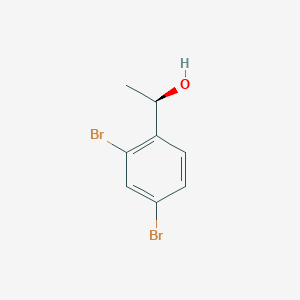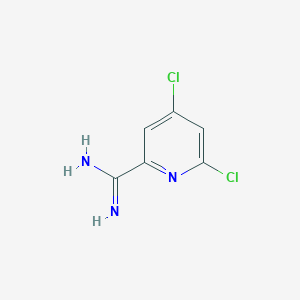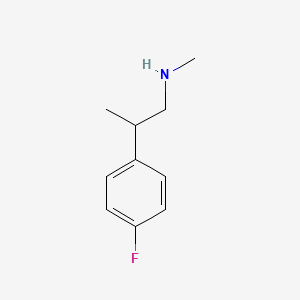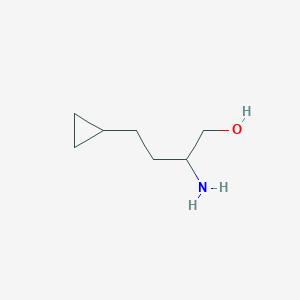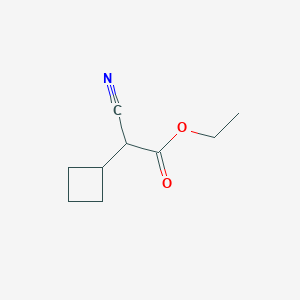
Ethyl2-cyano-2-cyclobutylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-cyclobutylacetate is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and applications.
Méthodes De Préparation
Ethyl 2-cyano-2-cyclobutylacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with cyclobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Ethyl 2-cyano-2-cyclobutylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Applications De Recherche Scientifique
Ethyl 2-cyano-2-cyclobutylacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-2-cyclobutylacetate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects. The pathways involved can vary widely depending on the target and the specific biological context .
Comparaison Avec Des Composés Similaires
- Ethyl cyanoacetate
- Ethyl 2-cyano-2-cyclopropylacetate
- Ethyl 2-cyano-2-cyclopentylacetate
These compounds can be used in similar applications but may exhibit different reactivity and selectivity based on their structural differences .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-cyclobutylacetate |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h7-8H,2-5H2,1H3 |
Clé InChI |
IFZOQVIIABLAQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


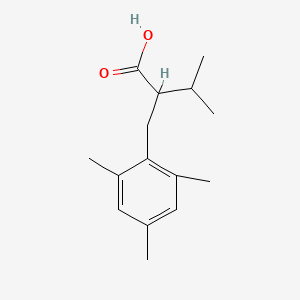

![(S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate](/img/structure/B13598013.png)
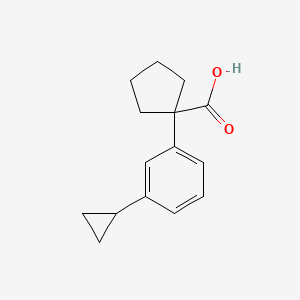

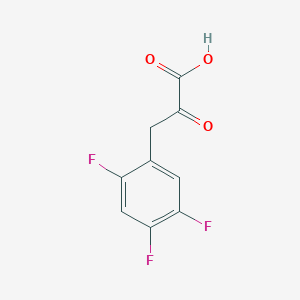
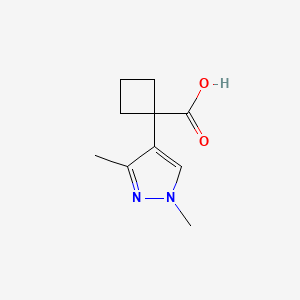

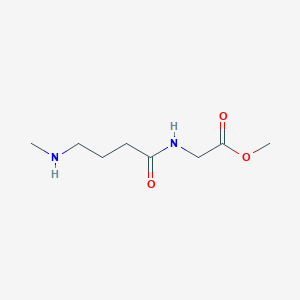
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13598032.png)
